1-Iodonaphthalen-2-amine
Overview
Description
1-Iodonaphthalen-2-amine (1-INA) is an organic compound belonging to the class of heterocyclic compounds . It is a derivative of 1-iodonaphthalene and has the molecular formula C10H7IN . It is a colorless solid that is insoluble in water.
Synthesis Analysis
1-Iodonaphthalen-2-amine serves as a crucial intermediate in various chemical synthesis processes due to its reactivity and structural specificity. For instance, it participates in the formation of Wheland-like tetrahedral cationic species observable by NMR in acidic media. Additionally, it acts as a precursor in regioselective synthesis processes, enabling the formation of substituted naphthalenes through metal-free protocols.
Molecular Structure Analysis
The molecular weight of 1-Iodonaphthalen-2-amine is 269.08 g/mol . The InChI representation of the molecule is InChI=1S/C10H8IN/c11-10-8-4-2-1-3-7 (8)5-6-9 (10)12/h1-6H,12H2
. The Canonical SMILES representation is C1=CC=C2C (=C1)C=CC (=C2I)N
.
Chemical Reactions Analysis
1-Iodonaphthalen-2-amine serves as a crucial intermediate in various chemical synthesis processes. For instance, it participates in the formation of Wheland-like tetrahedral cationic species observable by NMR in acidic media. Additionally, it acts as a precursor in regioselective synthesis processes, enabling the formation of substituted naphthalenes through metal-free protocols.
Physical And Chemical Properties Analysis
1-Iodonaphthalen-2-amine has a molecular weight of 269.08 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The exact mass is 268.97015 g/mol . The topological polar surface area is 26 Ų . The heavy atom count is 12 .
Scientific Research Applications
2. Advanced Material Development
In the realm of material science, 1-Iodonaphthalen-2-amine contributes to the synthesis of novel materials. For example, its derivatives are involved in the development of π-conjugated heteroaromatic compounds through weak-base-promoted transition-metal-free C–N coupling reactions. This method facilitates the smooth synthesis of heteroaromatic compounds at room temperature, underscoring the versatility of 1-Iodonaphthalen-2-amine in creating materials with potential electronic and photonic applications.
3. Photophysical Studies
The compound’s photophysical properties are of interest in studies exploring the ultrafast relaxation and dissociation channels of 1-iodonaphthalene derivatives. Time-resolved femtosecond pump-probe mass spectrometry has been employed to dissect the complex decay profiles of 1-Iodonaphthalen-2-amine derivatives, offering insights into the excited-state dynamics and potential applications in photochemistry.
4. Synthesis of Biologically Active Compounds
1-Iodonaphthalen-2-amine (1-INA) is an important precursor for the synthesis of various biologically active compounds, such as antibiotics, insecticides, and herbicides. Its unique structure and reactivity make it a valuable tool in the development of these compounds, which play a crucial role in healthcare and agriculture.
5. Bulk Manufacturing and Sourcing
1-Iodonaphthalen-2-amine is also used in bulk manufacturing and sourcing processes . Its availability and ease of handling make it a popular choice for large-scale synthesis operations . This includes the production of pharmaceuticals, agrochemicals, and other industrial chemicals .
6. Research and Development
Given its versatility and unique properties, 1-Iodonaphthalen-2-amine is widely used in research and development . It serves as a key component in the study of new synthetic methods, the development of novel materials, and the exploration of reaction mechanisms .
7. Impurity Studies
1-Iodonaphthalen-2-amine can be used in impurity studies. It can serve as a reference compound in the analysis of impurities in various chemical reactions . This helps in understanding the reaction mechanisms and improving the efficiency of the reactions .
8. NMR Studies
1-Iodonaphthalen-2-amine can be used in Nuclear Magnetic Resonance (NMR) studies. Its unique structure and reactivity make it a valuable tool in studying the molecular structures and dynamics of various chemical compounds.
9. HPLC and LC-MS Studies
1-Iodonaphthalen-2-amine can be used in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) studies . These techniques are used to separate, identify, and quantify each component in a mixture .
properties
IUPAC Name |
1-iodonaphthalen-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKAZALEEBHHAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60520830 | |
Record name | 1-Iodonaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60520830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodonaphthalen-2-amine | |
CAS RN |
90016-93-6 | |
Record name | 1-Iodonaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60520830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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